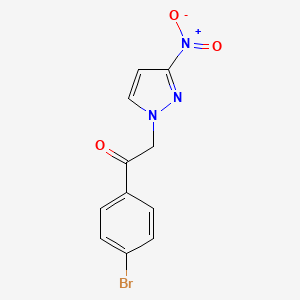

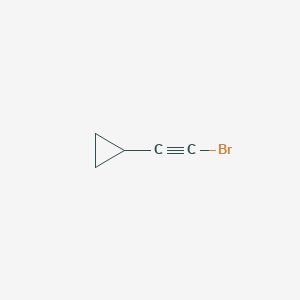

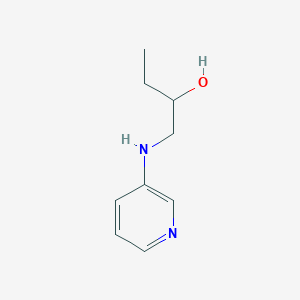

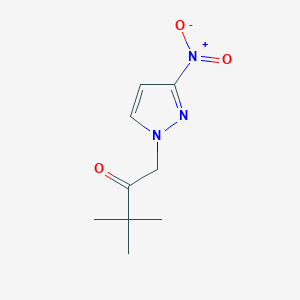

![molecular formula C12H8N4O3 B6331868 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile CAS No. 1240566-02-2](/img/structure/B6331868.png)

4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile” is a chemical compound with the molecular formula C12H8N4O3 . It’s a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Specific synthesis methods for “this compound” are not available in the retrieved data.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring attached to a benzonitrile group via an acetyl linkage . The pyrazole ring contains two nitrogen atoms, making it a heterocyclic compound .Aplicaciones Científicas De Investigación

Nitrile Hydrolyzing Enzymes and Bioremediation

Nitrile compounds, due to their CN group, are known for their toxicity. However, microbes like Rhodococcus pyridinivorans have shown potential in hydrolyzing nitrile compounds, thus playing a significant role in environmental protection and bioremediation. These enzymes can be used as biocatalysts to produce pharmaceutical compounds and other chemicals of high economic value, suggesting potential applications in detoxifying environments contaminated with nitrile compounds (Sulistinah & Riffiani, 2018).

Cycloaddition Reactions for Chemical Synthesis

Cycloaddition reactions of nitrile oxides with alkenes, involving compounds like benzonitrile oxides, are critical in synthesizing various organic compounds. This process enhances the stereocontrol in intermolecular reactions, highlighting the potential of using nitrile and nitrile oxide derivatives in synthesizing complex organic molecules with specific stereochemical configurations (Easton et al., 1994).

Green Chemistry in Synthesis

In the realm of green chemistry, methods for synthesizing compounds like 5,5′-Methylene-bis(benzotriazole) from nitrile derivatives highlight the environmental benefits of developing efficient and less toxic synthetic pathways. Such methods align with the principles of green chemistry, suggesting the role of nitrile-containing compounds in advancing sustainable chemical processes (Gu et al., 2009).

Pharmacology and Medicinal Chemistry

Although not directly related to 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile, research on nitroimidazole heterocycles in medicinal chemistry underscores the significance of nitro-substituted compounds in developing therapeutic agents. Nitroimidazoles have found applications across a spectrum of diseases, including cancers, microbial infections, and metabolic disorders, pointing towards the potential medicinal applications of structurally similar compounds (Li et al., 2018).

Direcciones Futuras

The future directions for “4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile” could involve further exploration of its potential applications in various fields, such as medicinal chemistry and drug discovery, given the wide range of biological activities exhibited by pyrazole derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

Propiedades

IUPAC Name |

4-[2-(3-nitropyrazol-1-yl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3/c13-7-9-1-3-10(4-2-9)11(17)8-15-6-5-12(14-15)16(18)19/h1-6H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIUZBAQAWLAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

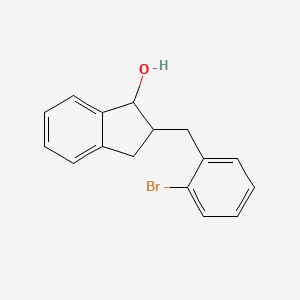

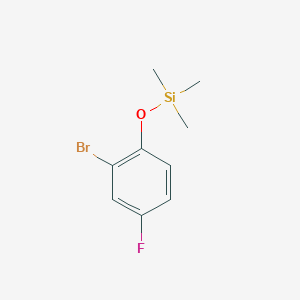

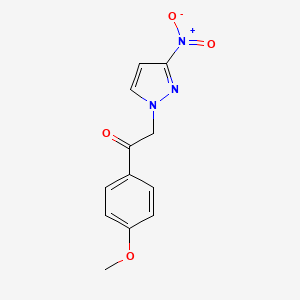

![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)